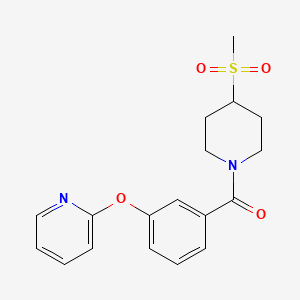

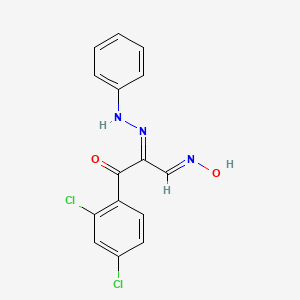

(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(Methylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, dyes, and rubber products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyridine ring, and a phenyl ring. The presence of these rings would likely confer rigidity to the molecule and could influence its binding to biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions . The piperidine ring, on the other hand, is a secondary amine and can undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic rings could influence its solubility and stability .Applications De Recherche Scientifique

Synthesis and Structure

- Synthesis Techniques : Novel N-phenylpyrazolyl aryl methanones derivatives, including compounds with arylsulfonyl moieties similar to the queried chemical, have been synthesized via multi-step reactions. These compounds are characterized using techniques like NMR, FT-IR, and HRMS, and their crystal structures are reported, providing insights into their molecular configuration (Wang et al., 2015).

- Crystal Structure Analysis : The crystal structure of compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which shares structural similarities with the target compound, has been investigated using X-ray crystallography. Such studies reveal details about molecular conformation and geometry around key atoms (Girish et al., 2008).

Biological Activities

- Antimicrobial Properties : Certain derivatives, such as 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, exhibit significant in vitro antibacterial and antifungal activities. These compounds are potential candidates for further research in antimicrobial therapies (Mallesha & Mohana, 2014).

- Antiestrogenic Activity : Certain methanone derivatives have shown potent antiestrogenic activity, which can be beneficial in treating hormone-related disorders. These compounds demonstrate high binding affinity to estrogen receptors (Jones et al., 1979).

Therapeutic Potential

- Analgesic Properties : Derivatives like the 5-HT1A receptor agonist F 13640, containing a similar piperidinyl methanone structure, have been reported to produce long-term analgesia in models of chronic nociceptive and neuropathic pain, indicating their potential as pain relievers (Colpaert et al., 2004).

- Antileukemic Activity : Piperidine derivatives have been synthesized and tested for their antiproliferative activity against human leukemia cells. Some compounds show significant potential in inducing apoptosis in cancer cells, highlighting their possible use in cancer therapy (Vinaya et al., 2011).

Chemical Properties and Applications

- Chemical Synthesis : Methods have been developed for the efficient synthesis of functionalized cyclic enamines from lithium alkylphenyl sulfones and N-carbo-tert-butoxy lactams. Such processes are crucial for the production of various piperidine and pyridine-containing heterocycles (Arias et al., 2001).

- Nonaqueous Capillary Electrophoresis : The separation of compounds like imatinib mesylate and related substances, including piperidinyl methanone derivatives, has been developed using nonaqueous capillary electrophoresis. This technique is valuable for quality control in pharmaceuticals (Ye et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-25(22,23)16-8-11-20(12-9-16)18(21)14-5-4-6-15(13-14)24-17-7-2-3-10-19-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMLIVNLAWQFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2461749.png)

![3-(4-Chlorophenyl)-7-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2461751.png)

![5-Bromo-2-(7-bromobenzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid](/img/structure/B2461756.png)